3,5-dimethyl-4-nitro-1-[(4-nitro-1H-pyrazol-1-yl)acetyl]-1H-pyrazole
Overview
Description
3,5-dimethyl-4-nitro-1-[(4-nitro-1H-pyrazol-1-yl)acetyl]-1H-pyrazole is a chemical compound that has been the subject of significant scientific research. This compound is often referred to as DNP, and it has been studied for its potential applications in various fields, including medicine and chemistry. In
Mechanism of Action
DNP acts as an uncoupling agent in mitochondria, disrupting the electron transport chain and causing the mitochondria to produce heat instead of ATP. This leads to an increase in metabolic rate and energy expenditure, which can promote weight loss.
Biochemical and Physiological Effects:
The primary biochemical and physiological effect of DNP is an increase in metabolic rate and energy expenditure. This effect can lead to weight loss, but it can also cause adverse effects such as hyperthermia, sweating, and tachycardia. DNP has also been shown to have toxic effects on the liver, kidneys, and nervous system.
Advantages and Limitations for Lab Experiments
One advantage of using DNP in lab experiments is its ability to stimulate metabolism and promote weight loss. This can be useful in studying metabolic pathways and energy metabolism. However, the toxic effects of DNP limit its use in lab experiments, and caution must be taken to ensure safety.
Future Directions
There are several future directions for research on DNP. One area of focus is the development of safer and more effective weight loss drugs that target metabolic pathways without causing adverse effects. Another area of research is the use of DNP as a tool for studying energy metabolism and mitochondrial function. Additionally, there is a need for further investigation into the toxic effects of DNP and the development of methods for mitigating these effects.
In conclusion, 3,5-dimethyl-4-nitro-1-[(4-nitro-1H-pyrazol-1-yl)acetyl]-1H-pyrazole, or DNP, is a chemical compound that has been studied for its potential applications in medicine and chemistry. While DNP has the potential to stimulate metabolism and promote weight loss, its toxic effects limit its use in lab experiments and caution must be taken to ensure safety. Future research on DNP should focus on developing safer and more effective weight loss drugs, using DNP as a tool for studying energy metabolism, and investigating the toxic effects of DNP.
Scientific Research Applications
DNP has been studied for its potential applications in various fields, including medicine and chemistry. In medicine, DNP has been investigated for its ability to stimulate metabolism and promote weight loss. In chemistry, DNP has been used as a reagent in organic synthesis reactions.
properties
IUPAC Name |
1-(3,5-dimethyl-4-nitropyrazol-1-yl)-2-(4-nitropyrazol-1-yl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N6O5/c1-6-10(16(20)21)7(2)14(12-6)9(17)5-13-4-8(3-11-13)15(18)19/h3-4H,5H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZXFQSSAYXGHLF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)CN2C=C(C=N2)[N+](=O)[O-])C)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N6O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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